molecular formula C8H9NO2S B14783920 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro-

4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro-

Cat. No.: B14783920
M. Wt: 183.23 g/mol
InChI Key: KQGPKRRARGLNSA-UHFFFAOYSA-N
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Description

4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- is a heterocyclic compound containing a thiazole ring fused with a cyclopentane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopentanone with thiosemicarbazide in the presence of an acid catalyst to form the thiazole ring. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound .

Chemical Reactions Analysis

Types of Reactions: 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

  • 2-Amino-5,6-dihydro-4H-cyclopentathiazole-4-carboxylic acid ethyl ester
  • 5,6-Dihydro-4H-cyclopentathiazole-2-amine

Comparison: 4H-Cyclopentathiazole-2-acetic acid, 5,6-dihydro- is unique due to its specific acetic acid functional group, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications .

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

2-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)acetic acid

InChI

InChI=1S/C8H9NO2S/c10-8(11)4-7-9-5-2-1-3-6(5)12-7/h1-4H2,(H,10,11)

InChI Key

KQGPKRRARGLNSA-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)SC(=N2)CC(=O)O

Origin of Product

United States

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